4-chloro-1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole
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Description
4-chloro-1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole is a chemical compound with the following characteristics:
- Chemical Formula : C<sub>9</sub>H<sub>10</sub>ClF<sub>3</sub>N<sub>2</sub>O
- Molecular Weight : Approximately 266.64 g/mol
- Structure : It consists of a pyrazole ring with a chlorine atom, a methyl group, and a trifluoropropoxy-methyl group as substituents.
Molecular Structure Analysis
The molecular structure of 4-chloro-1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole is crucial for understanding its properties and interactions. The compound’s three-dimensional arrangement determines its behavior in various contexts.
Chemical Reactions Analysis
The compound may participate in various chemical reactions, such as substitution, addition, or cyclization. Investigating its reactivity with different functional groups and conditions is essential.
Physical And Chemical Properties Analysis
- Melting Point : The temperature at which the solid compound transitions to a liquid state.
- Boiling Point : The temperature at which the liquid compound vaporizes.
- Solubility : Investigate its solubility in various solvents (e.g., water, organic solvents).
- Stability : Assess its stability under different conditions (e.g., temperature, light, pH).
Safety And Hazards
- Toxicity : Evaluate its toxicity profile, including acute and chronic effects.
- Handling Precautions : Provide guidelines for safe handling, storage, and disposal.
- Environmental Impact : Consider its impact on the environment (e.g., persistence, bioaccumulation).
Future Directions
Research avenues for 4-chloro-1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole include:
- Biological Activity : Investigate its potential as a drug candidate or agrochemical.
- Structural Modifications : Explore derivatives with improved properties.
- Interaction Studies : Investigate its binding to specific receptors or enzymes.
properties
IUPAC Name |
4-chloro-1-methyl-3-(3,3,3-trifluoropropoxymethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClF3N2O/c1-14-4-6(9)7(13-14)5-15-3-2-8(10,11)12/h4H,2-3,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXUCLGIAXJMESA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)COCCC(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole |
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